アルセセフォリサイド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

作用機序

アルセセフォリサイドの作用機序には、プロ炎症性サイトカインと活性酸素種の抑制が関与し、抗炎症および抗酸化効果をもたらします . この化合物は、癌細胞のアポトーシスを誘導し、抗腫瘍効果をもたらします . ラットを用いた研究では、アルセセフォリサイドは、抗酸化酵素の活性を正常化し、マロンジアルデヒドや還元型グルタチオンなどの酸化ストレスマーカーを減少させることが示されています .

類似化合物の比較

アルセセフォリサイドは、mauritianin、ケルセチン-3-β-ロビノビオシド、コスモシン、アピゲニン-4’-O-グルコシド、トリフォリン、ルチンなどの他のフラボノールテトラグリコシドに似ています . その強力な細胞保護および抗酸化特性を含む生物活性特性の独自の組み合わせが、これらの化合物からそれを際立たせています .

生化学分析

Biochemical Properties

Alcesefoliside has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been found to have a protective effect against lipid peroxidation induced by iron sulphate/ascorbic acid in rat liver microsomes . This suggests that Alcesefoliside may interact with enzymes involved in lipid metabolism and oxidative stress response.

Cellular Effects

Alcesefoliside has been found to have significant effects on various types of cells and cellular processes. In particular, it has been shown to normalize the activity of antioxidant enzymes and reduce levels of malondialdehyde, a marker of oxidative stress, in brain tissue following carbon tetrachloride-induced damage . This suggests that Alcesefoliside may influence cell function by modulating oxidative stress response pathways.

Molecular Mechanism

Its observed effects suggest that it may exert its effects at the molecular level by binding to and modulating the activity of enzymes involved in oxidative stress response and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, Alcesefoliside has been shown to have long-term effects on cellular function. For instance, treatment with Alcesefoliside was found to normalize the activity of antioxidant enzymes and reduce levels of malondialdehyde in brain tissue over a period of 21 days .

Dosage Effects in Animal Models

The effects of Alcesefoliside have been studied in animal models at various dosages. For instance, in a study on rats, treatment with Alcesefoliside at a dose of 10 mg/kg was found to have protective effects against carbon tetrachloride-induced liver damage .

Metabolic Pathways

Alcesefoliside is likely involved in various metabolic pathways due to its interactions with enzymes involved in oxidative stress response and lipid metabolism

Transport and Distribution

Its observed effects suggest that it may be transported to and accumulate in tissues such as the liver and brain where it exerts its protective effects .

Subcellular Localization

Its observed effects suggest that it may be localized to specific compartments or organelles involved in oxidative stress response and lipid metabolism .

準備方法

アルセセフォリサイドは、Astragalus monspessulanus subsp. monspessulanus の地上部から単離できます。 単離プロセスには、ジメチルスルホキシド、ピリジン、メタノール、エタノールなどの溶媒を使用します . 次に、この化合物は、高速液体クロマトグラフィーと質量分析などの技術を用いて精製されます .

化学反応の分析

アルセセフォリサイドは、酸化や還元などの様々な化学反応を起こします。 例えば、硫酸鉄とアスコルビン酸を用いたミクロソームインキュベーションにおいて、マロンジアルデヒドの生成を抑制することが示されています . これは、その抗酸化活性の可能性を示しています。 また、この化合物は、スーパーオキシドジスムターゼ、カタラーゼ、グルタチオンペルオキシダーゼ、グルタチオンレダクターゼ、グルタチオンS-トランスフェラーゼなどの酵素と相互作用します .

科学研究の応用

類似化合物との比較

Alcesefoliside is similar to other flavonol tetraglycosides such as mauritianin, quercetin-3-β-robinobioside, cosmosine, apigenin-4’-O-glucoside, trifolin, and rutin . its unique combination of biological activities, including its potent cytoprotective and antioxidant properties, sets it apart from these compounds .

特性

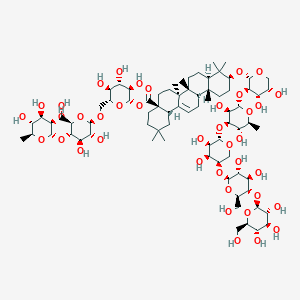

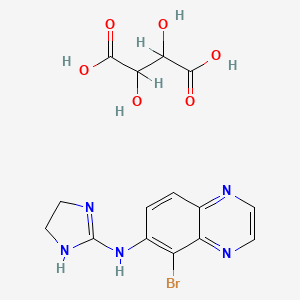

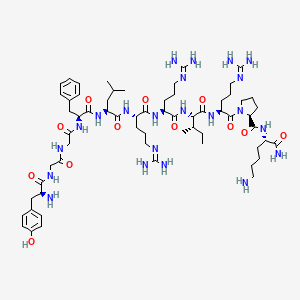

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNBJSRIYRDSLB-MIORVHIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity reported for alcesefoliside?

A1: Alcesefoliside has demonstrated significant antioxidant and hepatoprotective properties. In vitro studies revealed its ability to reduce malondialdehyde (MDA) production induced by iron sulphate/ascorbic acid in rat liver microsomes. [] Similar protective effects were observed in vivo, where pre-treatment and curative treatment with alcesefoliside normalized antioxidant enzyme activity, reduced MDA levels, and restored reduced glutathione (GSH) levels in a rat model of carbon tetrachloride-induced liver damage. []

Q2: Besides hepatoprotection, are there other potential therapeutic benefits of alcesefoliside?

A2: Research suggests that alcesefoliside may offer neuroprotective benefits. Studies in rats have shown that pre-treatment with alcesefoliside can protect against carbon tetrachloride-induced brain injury. [] This protective effect is linked to the normalization of antioxidant enzyme activity and a reduction in oxidative stress markers. [] Additionally, alcesefoliside, in combination with another flavonoid, mauritianin, has been shown to influence the contractility of the basilar artery in vitro, suggesting potential applications in neurodegenerative disease therapies. []

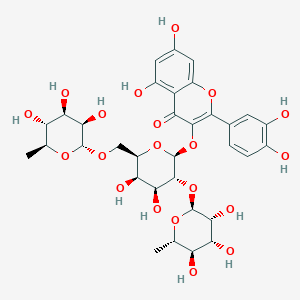

Q3: What is the chemical structure of alcesefoliside?

A3: Alcesefoliside is a flavonol triglycoside. Its structure consists of a quercetin aglycone with a tri-saccharide moiety attached at the 3-position. This tri-saccharide is composed of two rhamnose units and one galactose unit. [, ]

Q4: Where is alcesefoliside found naturally?

A4: Alcesefoliside has been isolated from several plant species, notably within the Astragalus genus. It has been found in the overground parts of Astragalus monspessulanus [, ], Astragalus hamosus [, ], and Astragalus corniculatus []. Additionally, alcesefoliside was identified in the leaves of Rubus alceaefolius Poir for the first time. []

Q5: Are there any in vitro studies demonstrating the cytoprotective potential of alcesefoliside?

A5: Yes, alcesefoliside exhibited significant cytoprotective activity against t-BuOOH-induced oxidative stress in isolated rat hepatocytes. [] This protective effect was comparable to that of silymarin, a known hepatoprotective agent. []

Q6: Has the presence of alcesefoliside been investigated in other Astragalus species?

A6: Yes, researchers have explored the presence of alcesefoliside in various Astragalus species using advanced analytical techniques like UHPLC-HRESIMS. Studies have identified alcesefoliside in Astragalus glycyphylloides, Astragalus onobrychis var. chlorocarpus and Astragalus cicer for the first time. []

Q7: Are there any known analytical methods for detecting and quantifying alcesefoliside?

A7: Ultra-high performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (UHPLC-HRESIMS) has been successfully employed for both qualitative and quantitative analysis of alcesefoliside in plant extracts. [, , ] This technique allows for sensitive detection and accurate quantification of the compound.

Q8: What are the potential future directions for research on alcesefoliside?

A8: Future research could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)